CYP2C19 Inhibition: 6-Methylalloxazine Exhibits Reduced Potency Compared to Unsubstituted Alloxazine, Indicating a Distinct Selectivity Profile
In a direct head-to-head comparison using the same assay format, 6-methylbenzo[g]pteridine-2,4(1H,3H)-dione (6-methylalloxazine) inhibited human CYP2C19 with an IC50 of 10,000 nM (10 µM), whereas the unsubstituted parent compound alloxazine (benzo[g]pteridine-2,4(1H,3H)-dione) demonstrated an IC50 of 1,240 nM (1.24 µM) [1][2]. This ~8-fold difference in potency underscores the significant impact of 6-methyl substitution on enzyme active site interactions.
| Evidence Dimension | Inhibition of human CYP2C19 enzyme |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Alloxazine (unsubstituted) IC50 = 1,240 nM |
| Quantified Difference | ~8-fold lower potency for 6-methyl derivative |
| Conditions | Baculovirus-infected insect cells expressing human CYP2C19; beetle D-luciferin substrate; 30 min preincubation |
Why This Matters
This differential CYP2C19 inhibition profile is critical for researchers selecting alloxazine-based probes for drug metabolism studies, as it confirms that methylation at the 6-position markedly alters the compound's interaction with cytochrome P450 enzymes, thereby influencing its suitability as a control or tool compound.
- [1] BindingDB. (n.d.). BDBM50522418 (CHEMBL4581650): IC50 data for 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione against CYP2C19. Retrieved from https://bdb99.ucsd.edu View Source
- [2] BindingDB. (n.d.). BDBM82038 (Alloxazine): IC50 data for alloxazine against CYP2C19. Retrieved from http://bdb8.ucsd.edu View Source
